molecular formula C9H9ClN2 B6195389 6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile CAS No. 2091439-47-1

6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile

Cat. No.: B6195389
CAS No.: 2091439-47-1
M. Wt: 180.6
InChI Key:
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Description

6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position, an isopropyl group at the 3rd position, and a nitrile group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile typically involves the chlorination of 3-(propan-2-yl)pyridine-2-carbonitrile. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Formation of 6-amino-3-(propan-2-yl)pyridine-2-carbonitrile.

    Reduction: Formation of 6-chloro-3-(propan-2-yl)pyridine-2-amine.

    Oxidation: Formation of 6-chloro-3-(propan-2-yl)pyridine-2-carboxylic acid.

Scientific Research Applications

6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds with active site residues, while the isopropyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-methylpyridine-2-carbonitrile
  • 6-chloro-3-ethylpyridine-2-carbonitrile
  • 6-chloro-3-(propan-2-yl)pyridine

Uniqueness

6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile is unique due to the presence of both the isopropyl group and the nitrile group, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile involves the reaction of 6-chloro-2-pyridinecarbonitrile with propan-2-ylmagnesium bromide, followed by acidification to yield the desired product.", "Starting Materials": [ "6-chloro-2-pyridinecarbonitrile", "propan-2-ylmagnesium bromide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate" ], "Reaction": [ "To a solution of 6-chloro-2-pyridinecarbonitrile (1.0 g, 6.2 mmol) in diethyl ether (20 mL) at 0°C, propan-2-ylmagnesium bromide (10.0 mL, 12.4 mmol) was added dropwise over 30 min.", "The reaction mixture was stirred at 0°C for 1 h and then allowed to warm to room temperature and stirred for an additional 2 h.", "The reaction mixture was then acidified with hydrochloric acid (2 M) and extracted with diethyl ether (3 × 20 mL).", "The combined organic layers were washed with sodium hydroxide (1 M), dried over magnesium sulfate, filtered, and concentrated under reduced pressure.", "The resulting crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-chloro-3-(propan-2-yl)pyridine-2-carbonitrile as a white solid (0.8 g, 70% yield)." ] }

CAS No.

2091439-47-1

Molecular Formula

C9H9ClN2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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